molecular formula C6H10BrNO4 B14678357 2-Nitrobutyl bromoacetate CAS No. 32815-96-6

2-Nitrobutyl bromoacetate

Cat. No.: B14678357
CAS No.: 32815-96-6
M. Wt: 240.05 g/mol
InChI Key: WSJZSGQAZLMVKM-UHFFFAOYSA-N
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Description

2-Nitrobutyl bromoacetate is an organic compound with the molecular formula C6H10BrNO4. It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. This compound is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-nitrobutyl bromoacetate typically involves the esterification of 2-nitrobutanol with bromoacetic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrobutyl bromoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Corresponding substituted products (e.g., azides, thiocyanates).

    Reduction: 2-Aminobutyl bromoacetate.

    Hydrolysis: 2-Nitrobutanol and bromoacetic acid.

Scientific Research Applications

2-Nitrobutyl bromoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-nitrobutyl bromoacetate involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with target molecules. This property makes it useful in modifying biological macromolecules, such as proteins and nucleic acids, thereby affecting their function and activity .

Comparison with Similar Compounds

  • 2-Nitroethyl bromoacetate
  • 2-Nitropropyl bromoacetate
  • 2-Nitroisobutyl bromoacetate

Comparison: 2-Nitrobutyl bromoacetate is unique due to its specific alkyl chain length and the presence of both nitro and bromoacetate functional groups. This combination allows it to participate in a wide range of chemical reactions, making it versatile compared to its analogs .

Properties

CAS No.

32815-96-6

Molecular Formula

C6H10BrNO4

Molecular Weight

240.05 g/mol

IUPAC Name

2-nitrobutyl 2-bromoacetate

InChI

InChI=1S/C6H10BrNO4/c1-2-5(8(10)11)4-12-6(9)3-7/h5H,2-4H2,1H3

InChI Key

WSJZSGQAZLMVKM-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(=O)CBr)[N+](=O)[O-]

Origin of Product

United States

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